
Ethyl (2,2-dimethylcyclopentylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,2-dimethylcyclopentylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopentylidene ring with two methyl groups and an ethyl acetate moiety, making it a unique structure within the ester category.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dimethylcyclopentylidene)acetate typically involves the esterification of 2,2-dimethylcyclopentanone with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2,2-dimethylcyclopentylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Hydrolysis: 2,2-dimethylcyclopentanone and ethanol.
Reduction: 2,2-dimethylcyclopentanol.
Transesterification: Mthis compound or other alkyl esters.
Aplicaciones Científicas De Investigación
Ethyl (2,2-dimethylcyclopentylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentylidene moiety into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl (2,2-dimethylcyclopentylidene)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl (2,2-dimethylcyclopentylidene)acetate can be compared with other esters like ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories and industries.
Methyl Butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its cyclopentylidene ring structure, which imparts distinct chemical and physical properties compared to simpler esters.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and subject of scientific research.
Propiedades
Número CAS |
90548-18-8 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl 2-(2,2-dimethylcyclopentylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-4-13-10(12)8-9-6-5-7-11(9,2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
IMHMNQPYMULQHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


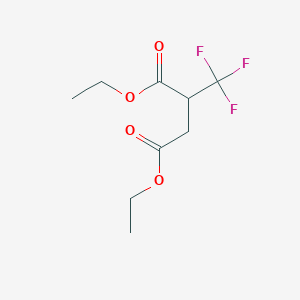
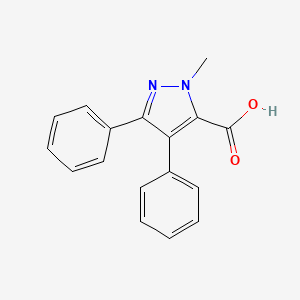
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
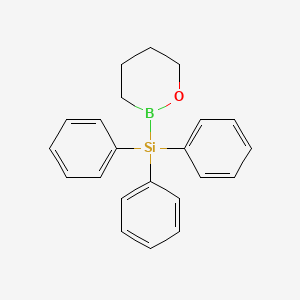
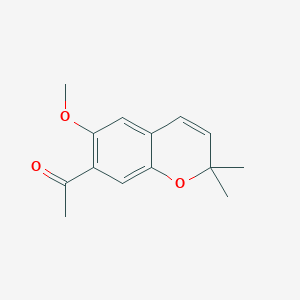
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)


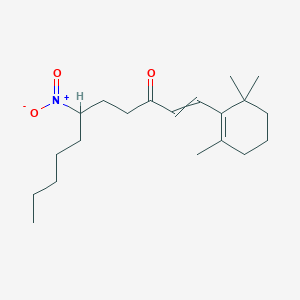
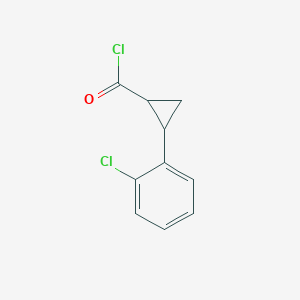
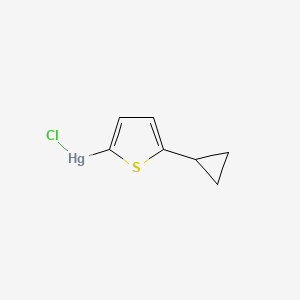
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
